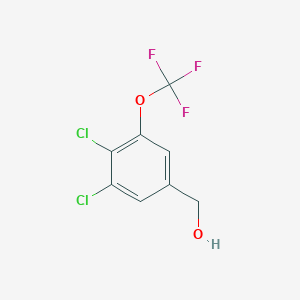

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKXNIMFULQBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a highly functionalized aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. The presence of a dichlorinated phenyl ring coupled with an electron-withdrawing trifluoromethoxy group makes this molecule a valuable building block for creating complex chemical entities with tailored biological activities.[1] This document details a primary, robust synthetic strategy involving the reduction of the corresponding carboxylic acid, supported by a detailed experimental protocol, mechanistic insights, and comparative data. The guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry, providing essential intermediates for a vast array of applications.[2] this compound is particularly notable for its unique substitution pattern. The chlorine atoms and the trifluoromethoxy group significantly modulate the electronic properties and lipophilicity of the molecule, making it a desirable scaffold in medicinal chemistry for enhancing metabolic stability and binding affinity of drug candidates.

This guide focuses on the most reliable and scalable synthetic approaches, prioritizing the reduction of a readily accessible precursor. Our primary analysis identifies 3,4-dichloro-5-(trifluoromethoxy)benzoic acid as the optimal starting point due to its commercial availability and the straightforward nature of its conversion to the target alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target alcohol points directly to its oxidized congeners: the corresponding benzoic acid or benzaldehyde. The reduction of a carboxylic acid is a robust and high-yielding transformation, representing a strategically sound approach.

Caption: Retrosynthetic pathways for the target alcohol.

Core Synthetic Strategy: Reduction of Carboxylic Acid

The conversion of carboxylic acids to primary alcohols is a fundamental transformation that requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.[3][4][5] Standard hydride donors like sodium borohydride (NaBH₄) are generally not reactive enough for this purpose.[4][6] Therefore, more powerful reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are the methods of choice.

Mechanism of Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction proceeds through a multi-step mechanism:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. This necessitates the use of at least two equivalents of LiAlH₄.[3][7]

-

Coordination and Hydride Attack: The aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, enhancing the electrophilicity of the carbon. A subsequent intramolecular or intermolecular hydride transfer occurs, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Final Reduction: The resulting aldehyde is highly reactive towards the remaining LiAlH₄ and is immediately reduced to the corresponding primary alcohol upon a second hydride attack.[3][4] The reaction is then quenched with an acidic workup to protonate the resulting alkoxide.

Caption: Simplified workflow of carboxylic acid reduction by LiAlH₄.

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is a critical decision based on factors of reactivity, selectivity, safety, and scale.

| Reducing Agent | Substrate | Key Advantages | Key Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | High reactivity, excellent yields.[3][5] | Reacts violently with water/protic solvents; pyrophoric; reduces many other functional groups.[4][6] |

| Borane-THF Complex (BH₃·THF) | Carboxylic Acid | High reactivity, selectively reduces carboxylic acids over many other functional groups (e.g., esters, ketones under certain conditions).[6] | Air and moisture sensitive; requires careful handling. |

| Sodium Borohydride (NaBH₄) | Aldehyde | Milder, safer, and easier to handle than LiAlH₄; compatible with protic solvents (e.g., ethanol). | Insufficiently reactive to reduce carboxylic acids.[4] |

Expert Insight: For laboratory-scale synthesis where high reactivity is paramount and other reducible functional groups are absent, LiAlH₄ is an excellent choice provided stringent safety protocols are followed. For syntheses involving more complex molecules where selectivity is crucial, the Borane-THF complex often provides a superior alternative.

Detailed Experimental Protocol

This protocol describes the reduction of 3,4-dichloro-5-(trifluoromethoxy)benzoic acid using Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.

Disclaimer: This procedure involves highly reactive and hazardous materials. It should only be performed by trained chemists in a suitable laboratory setting with appropriate safety equipment, including a fume hood, safety glasses, and fire-retardant lab coat.

Materials and Reagents

-

3,4-dichloro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)[4]

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

-

Reagent Addition: To the flask, add anhydrous THF (or diethyl ether) followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (2.5 eq) at 0 °C (ice bath).

-

Substrate Introduction: Dissolve 3,4-dichloro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be controlled to manage the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux and stirred for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material has been consumed.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly, add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic step that produces significant amounts of hydrogen gas. Following the initial water quench, add 15% aqueous NaOH, followed by more water until a granular white precipitate of aluminum salts forms.

-

Extraction and Isolation: Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Alternative Synthetic Route: The Sandmeyer Reaction Approach

An alternative, albeit more complex, route involves starting from 3,4-dichloro-5-(trifluoromethoxy)aniline . This pathway offers synthetic flexibility but requires more steps.

Caption: Multi-step synthesis via the Sandmeyer reaction.

This multi-step process involves:

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl).[8]

-

Sandmeyer Reaction: Displacement of the diazonium group with a cyanide group using a copper(I) cyanide catalyst to form the corresponding benzonitrile.[9][10]

-

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).

-

Final Reduction to Alcohol: Reduction of the aldehyde to the target benzyl alcohol using a mild reducing agent like sodium borohydride.

Expert Insight: While longer, this route is valuable if the aniline precursor is more accessible or economical than the carboxylic acid. The Sandmeyer reaction is a powerful tool for introducing a wide variety of functional groups onto an aromatic ring.[9][11]

Conclusion

The is most efficiently achieved through the reduction of its corresponding carboxylic acid. The use of powerful reducing agents like Lithium Aluminum Hydride or Borane-THF complex provides a direct and high-yielding pathway to the target molecule. The detailed protocol and mechanistic discussions provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate. The choice of synthetic strategy should be guided by the availability of starting materials, required scale, and the safety infrastructure of the laboratory.

References

-

Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from Chemistry Steps. [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from Khan Academy. [Link]

-

Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from Química Orgánica.org. [Link]

-

Clark, J. (2015). reduction of carboxylic acids. Retrieved from Chemguide. [Link]

-

Jack Westin. (n.d.). Organic Chemistry: Reduction. Retrieved from Jack Westin. [Link]

-

Wang, D., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. PMC - NIH. [Link]

-

LookChem. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved from LookChem. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from Organic Chemistry Portal. [Link]

-

Iqbal, N., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.

-

Gemo, A., et al. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. [Link]

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from YouTube. [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from ResearchGate. [Link]

- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Google Patents. (2011). WO 2011/058576 A1.

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from Organic Chemistry Portal. [Link]

- European Patent Office. (2017). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.

-

Supporting Information. (n.d.). General procedure A1-2. Retrieved from a supporting information document. [Link]

-

CP Lab Safety. (n.d.). 3,4-Dichloro-5-(trifluoromethoxy)aniline, 97% Purity. Retrieved from CP Lab Safety. [Link]

-

CP Lab Safety. (n.d.). 3,4-DICHLORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE, 98% Purity. Retrieved from CP Lab Safety. [Link]

-

Chembeasy. (n.d.). 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Chembeasy. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Organic Syntheses. (2008). (R)-3-METHYL-3-PHENYL-1-PENTENE VIA CATALYTIC ASYMMETRIC HYDROVINYLATION. Retrieved from Organic Syntheses. [Link]

- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from Wikipedia. [Link]

-

Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde. Retrieved from Grokipedia. [Link]

- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from PubChem. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. jackwestin.com [jackwestin.com]

- 6. Khan Academy [khanacademy.org]

- 7. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Abstract: This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and materials science. Given the current scarcity of published experimental data for this specific molecule, this document establishes a foundational understanding by integrating theoretical predictions with established principles of physical organic chemistry. It further outlines a robust framework for its synthesis and a complete protocol for its empirical physicochemical characterization, designed for researchers and drug development professionals.

Introduction and Scientific Context

This compound is a structurally complex aromatic compound featuring a unique combination of substituents: two chlorine atoms, a trifluoromethoxy group (-OCF3), and a primary alcohol. This substitution pattern is not arbitrary; it is designed to modulate the electronic and steric properties of the benzyl alcohol core, making it a potentially valuable building block in the synthesis of novel bioactive molecules and advanced materials.

The dichloro substitution pattern influences the molecule's reactivity and conformation. The trifluoromethoxy group, in particular, is of high interest in drug design. It is a powerful electron-withdrawing group and is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04. This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, a critical factor in drug efficacy. Furthermore, the -OCF3 group offers greater metabolic stability compared to a simple methoxy group, resisting enzymatic breakdown.[1]

Despite its potential, a thorough review of scientific literature and chemical databases reveals a notable absence of empirical data for this compound. This guide, therefore, serves a dual purpose: to present a set of predicted properties based on computational models and to provide a detailed, field-proven roadmap for its synthesis and complete experimental characterization.

Molecular Identity and Predicted Physicochemical Properties

The fundamental identity of the molecule is established by its structure and corresponding chemical descriptors.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [3,4-Dichloro-5-(trifluoromethoxy)phenyl]methanol |

| Molecular Formula | C₈H₅Cl₂F₃O₂ |

| Molecular Weight | 261.03 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)OC(F)(F)F)CO |

| InChI Key | YWXBGXNMXXGGRF-UHFFFAOYSA-N |

Predicted Physicochemical Data

In the absence of experimental values, computational predictions provide a crucial starting point for experimental design. These values are derived from algorithms that analyze the molecule's structure and functional groups.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Rationale and Implications |

| Physical Form | Solid | High molecular weight and potential for intermolecular hydrogen bonding suggest a solid state at room temperature. |

| Melting Point | 105 - 120 °C | The rigid, substituted benzene ring and potential for crystal lattice packing would lead to a relatively high melting point for a molecule of this size. |

| Boiling Point | ~280 °C (at 760 mmHg) | The high molecular weight and polarity contribute to a high predicted boiling point. Vacuum distillation would be required to prevent decomposition. |

| LogP (Octanol/Water) | ~3.8 - 4.2 | The combination of two chlorine atoms and a highly lipophilic -OCF3 group[1] is expected to result in poor aqueous solubility and high partitioning into organic phases. |

| pKa (Alcoholic Proton) | ~14.5 | The electron-withdrawing effects of the chlorine and -OCF3 groups will increase the acidity of the benzylic proton compared to benzyl alcohol (pKa ~15.4), but it remains a very weak acid. |

| Water Solubility | Low (< 0.1 g/L) | Consistent with the high predicted LogP value. The molecule is expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Proposed Synthetic Pathway

The synthesis of this compound requires a multi-step approach, likely starting from a pre-functionalized benzene ring. The following pathway is proposed based on established transformations in organofluorine chemistry.[2][3] The key challenge is the introduction of the trifluoromethoxy group, which often requires specialized reagents and conditions.[1]

A plausible starting material is 3,4-dichloro-5-nitrophenol. The synthesis would proceed as follows:

-

Trifluoromethoxylation: The phenolic hydroxyl group is converted to a trifluoromethoxy group. This is a challenging transformation. A modern approach could involve reaction with a hypervalent iodine reagent or other electrophilic "OCF₃⁺" sources, though classical methods involving the reaction of the corresponding phenoxide with reagents like CBrClF₂ under radical conditions have been used.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine (aniline derivative). Standard conditions such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like iron or tin in acidic media are effective.

-

Diazotization of the Aniline: The resulting aniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This is a critical intermediate.

-

Hydrolysis to Phenol and Protection: The diazonium salt is hydrolyzed to a phenol, which would then require protection (e.g., as a benzyl ether) to prevent interference in the subsequent step.

-

Reduction of the Carboxylic Acid/Ester: Assuming an alternative starting material like 3,4-dichloro-5-(trifluoromethoxy)benzoic acid, a direct reduction is feasible. The benzoic acid can be reduced to the benzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).[4][5] This is often the most direct route if the corresponding acid is accessible.

Given the likely availability of the corresponding benzoic acid, the reduction pathway is the most straightforward final step.

Caption: Proposed final reduction step for the synthesis of the target compound.

Framework for Experimental Characterization

A self-validating system of protocols is required to unequivocally confirm the identity, purity, and properties of the synthesized compound.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

Structural Elucidation Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expected Signals: A singlet for the two benzylic protons (-CH₂OH) around 4.7 ppm, a singlet for the hydroxyl proton (-OH) which may be broad and variable in position, and two singlets or an AB quartet for the two aromatic protons.

-

Acquire a ¹³C NMR spectrum. Expected Signals: A signal for the benzylic carbon (~65 ppm), and distinct signals for the aromatic carbons, including those bonded to Cl, OCF₃, and the CH₂OH group. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.[6]

-

Acquire a ¹⁹F NMR spectrum. Expected Signal: A singlet for the -OCF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethoxy group.

-

-

Trustworthiness: The combination of these three spectra, along with 2D experiments like COSY and HSQC if needed, provides a self-validating dataset. The observed chemical shifts and coupling constants must be consistent with the proposed structure.

4.1.2. Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Protocol:

-

Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or via Electrospray Ionization (ESI) on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Expected Result (EI): A molecular ion peak (M⁺) at m/z 260 (for ³⁵Cl isotopes) and 262/264 (for ³⁷Cl isotopes) in a characteristic isotopic pattern for two chlorine atoms. Key fragments would correspond to the loss of ·OH, ·CH₂OH, and potentially the entire side chain.

-

Expected Result (High-Resolution ESI): An exact mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) that matches the calculated elemental formula (C₈H₅Cl₂F₃O₂) to within 5 ppm.

-

-

Trustworthiness: High-resolution mass measurement is a definitive confirmation of the elemental formula.

Purity and Property Determination Protocols

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is suitable for this molecule.

-

Protocol:

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Analysis: Inject a solution of the compound (~0.5 mg/mL in acetonitrile). Purity is calculated from the peak area percentage of the main peak.

-

-

Trustworthiness: The method's specificity can be confirmed by analyzing stressed samples (acid, base, oxidative, thermal degradation) to ensure separation from potential impurities and degradants.

4.2.2. Melting Point Determination

-

Rationale: A sharp melting point range (<2 °C) is a strong indicator of high purity for a crystalline solid.

-

Protocol:

-

Place a small amount of the dry, crystalline compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

-

Trustworthiness: The result should be reproducible over multiple measurements.

4.2.3. Solubility Determination

-

Rationale: Quantifies the solubility in key solvents, which is critical for formulation and reaction setup.

-

Protocol (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and determine the concentration using the previously validated HPLC method against a calibration curve.

-

-

Trustworthiness: Equilibrium must be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is stable.

Conclusion

While this compound represents a molecule of high synthetic potential, it remains largely uncharacterized in the public domain. This guide provides the necessary theoretical foundation, including predicted physicochemical properties, and a comprehensive, actionable set of protocols for its synthesis and rigorous characterization. By following this framework, researchers can confidently produce and validate this compound, enabling its exploration in drug discovery and materials science. The described self-validating experimental workflows are designed to ensure the highest degree of scientific integrity and data trustworthiness.

References

-

Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Available at: [Link]

-

Mague, J. T., & Mako, N. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-22. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Available at: [Link]

- Yagupolskii, L. M., et al. (1974). Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry of the USSR, 10, 874-877.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for publications. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Available at: [Link]

-

Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available at: [Link]

- Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Togni, A. (2010). New Reagents for Electrophilic Trifluoromethylation.

-

PubChem. (n.d.). 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

- U.S. Patent 6,462,242 B1. (2002). Process for preparing benzyl alcohols and their use. Google Patents.

-

Hughes, T. B., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9592-9603. Available at: [Link]

- European Patent EP 3492448 B1. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Google Patents.

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 4. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Identification and Characterization of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol. As of the date of this publication, a specific CAS number for this compound has not been registered in major chemical databases, suggesting its novelty or limited availability. This document, therefore, serves as a predictive and methodological guide for researchers and drug development professionals who may synthesize or encounter this molecule. By leveraging established analytical principles and data from structurally analogous compounds, we outline the expected physicochemical properties, a suite of requisite analytical techniques for structural elucidation, detailed experimental protocols, and essential safety considerations. This guide is designed to be a self-validating system, ensuring scientific integrity through a robust, multi-faceted analytical approach.

Introduction and Core Identification

The precise identification of a novel chemical entity is the cornerstone of all subsequent research and development. For a substituted aromatic compound like this compound, a combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation. The molecular structure combines several features that produce distinct analytical signals: a dichlorinated benzene ring, a trifluoromethoxy (-OCF₃) group, and a benzyl alcohol moiety.

Initial database searches for "this compound" did not yield a specific CAS number. However, closely related analogs are commercially available and provide a strong basis for predicting the properties and spectral characteristics of the target compound. These include:

-

3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol (CAS: 1824048-31-8)[1][2]

-

3-Chloro-5-(trifluoromethoxy)benzyl alcohol (CAS: 433926-47-7)

This guide will use a systematic approach, beginning with fundamental identification and progressing to advanced characterization protocols.

Predicted Physicochemical Properties

The physical and chemical properties of the target molecule can be estimated based on its constituent functional groups. These properties are critical for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.

| Property | Predicted Value/Range | Rationale and Significance |

| Molecular Formula | C₈H₅Cl₂F₃O₂ | Derived from the chemical structure. |

| Molecular Weight | ~261.03 g/mol | Essential for mass spectrometry interpretation. |

| Appearance | White to off-white solid or colorless oil | Many substituted benzyl alcohols are low-melting solids or oils[3]. |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, CH₃OH); Insoluble in water | The aromatic and halogenated nature suggests hydrophobicity. |

| Boiling Point | > 200 °C (at 760 mmHg) | Halogenation and the trifluoromethoxy group increase the boiling point. |

Structural Elucidation Workflow

A multi-technique approach is non-negotiable for the definitive identification of a new chemical entity. The following workflow ensures a high degree of confidence in the assigned structure.

Caption: Proposed workflow for the identification and characterization of a novel compound.

Spectroscopic and Chromatographic Identification

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a molecular fingerprint.

-

Expected Molecular Ion (M⁺): For C₈H₅Cl₂F₃O₂, the monoisotopic mass will be approximately 259.96 g/mol . The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

-

Fragmentation Pattern: A prominent fragment would be the loss of the hydroxymethyl group (-CH₂OH) to form a dichlorotrifluoromethoxybenzyl cation. Another expected fragmentation is the loss of water from the benzyl alcohol.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion peak and fragmentation patterns. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR:

-

Aromatic Protons (2H): The two protons on the benzene ring will appear as singlets or narrow doublets in the aromatic region (δ 7.0-8.0 ppm). Their exact chemical shifts will be influenced by the surrounding chloro and trifluoromethoxy groups.

-

Methylene Protons (2H): The -CH₂- group of the benzyl alcohol will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (1H): The -OH proton will be a broad singlet, and its chemical shift is concentration and solvent-dependent (typically δ 1.5-4.0 ppm). This peak will disappear upon D₂O exchange.

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms (¹JCF ≈ 255 Hz)[3]. Carbons adjacent to the chlorine atoms will also show characteristic shifts.

-

Methylene Carbon (1C): The -CH₂- carbon will be found around δ 60-70 ppm.

¹⁹F NMR:

-

Trifluoromethoxy Group (-OCF₃): This will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is sensitive to its electronic environment on the aromatic ring[3].

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Perform a D₂O exchange experiment to confirm the hydroxyl proton signal.

-

-

Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to assemble the molecular structure. Compare the observed spectra with predicted values and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group will be just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region indicates the C-O bond of the alcohol.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹). The C-F stretches of the -OCF₃ group are typically strong and complex.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment

Once the structure is confirmed, assessing the purity of the sample is crucial for its use in further applications.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile and dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 254 nm.

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be based on structurally similar compounds, such as halogenated benzyl alcohols.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[4].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Caption: Summary of key identification and safety parameters for the target compound.

Conclusion

While this compound is not currently a cataloged compound with a registered CAS number, this guide provides a robust and scientifically sound framework for its unambiguous identification and characterization. By employing a combination of mass spectrometry, multinuclear NMR spectroscopy, and infrared spectroscopy, researchers can confidently elucidate its structure. Chromatographic methods are essential for confirming purity. The predictive data and detailed protocols herein are based on established chemical principles and data from closely related analogs, offering a reliable starting point for any scientist working with this novel molecule. Adherence to the outlined safety protocols is paramount to ensure safe handling and use in a laboratory setting.

References

- Fluorochem. (n.d.). 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol.

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.

- Merck Millipore. (n.d.). 3,4-Dichlorobenzyl alcohol CAS 1805-32-9.

- GIRNOT. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).

- European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....

- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0000167 - Detailed view.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.

- PubChem. (n.d.). 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol | C8H5ClF4O.

- PubChem. (n.d.). 3,4,5-Trifluorobenzyl alcohol | C7H5F3O.

- Elsevier. (n.d.). Reaxys Medicinal Chemistry.

- PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2.

- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl alcohol (C8H7F3O).

- Sigma-Aldrich. (n.d.). 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol | 1824048-31-8.

- PubChem. (n.d.). (3,4,5-Tris(benzyloxy)phenyl)methanol | C28H26O4.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....

- Fisher Scientific. (2025). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol | 1824048-31-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol | C8H5ClF4O | CID 10998767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. supportcontent.elsevier.com [supportcontent.elsevier.com]

spectroscopic data (NMR, IR, MS) of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and materials. The precise arrangement of its chloro, trifluoromethoxy, and hydroxymethyl substituents on the benzene ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of this compound. As Senior Application Scientists, our goal is to not only present the data but also to explain the underlying principles and experimental rationale, ensuring a thorough understanding for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques collectively provide a detailed molecular fingerprint of the target compound.

Molecular Structure

The structural integrity of a molecule is the foundation of its function. Spectroscopic analysis provides the necessary evidence to confirm this structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4]

Core Principle

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[3] Nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. By applying a radiofrequency (RF) pulse, the nuclei can be excited from a lower to a higher energy state. The subsequent relaxation and emission of energy are detected, generating the NMR spectrum.[2] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).

Experimental Protocol: Acquiring High-Fidelity NMR Data

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the hydroxyl proton is observable.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.[5]

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300-500 MHz).[5]

-

Data Acquisition:

-

For ¹H NMR , a standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H-6) | 7.3 - 7.5 | Doublet (d) or Singlet (s) | 1H |

| Ar-H (H-2) | 7.2 - 7.4 | Doublet (d) or Singlet (s) | 1H |

| CH ₂OH | ~4.7 | Singlet (s) | 2H |

| CH₂OH | 1.5 - 3.0 (variable) | Singlet (s), broad | 1H |

Note: Predicted values are based on analysis of structurally similar compounds.[6][7]

Interpretation:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in distinct chemical environments due to the substitution pattern. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethoxy group will deshield these protons, causing them to appear at a relatively high chemical shift (downfield). Their multiplicity will depend on the coupling constants between them, which are typically small for meta-protons, potentially resulting in sharp singlets or narrowly split doublets.

-

Benzylic Protons (CH₂OH): The two protons of the methylene group are chemically equivalent and are adjacent to both the aromatic ring and the hydroxyl group. They are expected to appear as a sharp singlet around 4.7 ppm.[6]

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the OH peak disappears from the spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

| C -OH (Benzylic) | 60 - 65 | |

| C F₃ | ~123 | Quartet (q) due to ¹J(C-F) coupling |

| Aromatic C -H | 125 - 130 | |

| Aromatic C -Cl | 133 - 136 | |

| Aromatic C -OCF₃ | 148 - 152 | |

| Aromatic C -CH₂OH | 140 - 143 |

Note: Predicted values are based on analysis of structurally similar compounds.[8][9][10]

Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, as they are all in unique electronic environments. The carbons directly attached to the electronegative chlorine and oxygen atoms (C-Cl, C-OCF₃) will be the most downfield.

-

Benzylic Carbon (C-OH): The carbon of the CH₂OH group will appear in the typical range for a carbon singly bonded to an oxygen atom, around 60-65 ppm.[6]

-

Trifluoromethoxy Carbon (CF₃): A key signature is the carbon of the -OCF₃ group. Due to strong coupling with the three fluorine atoms (¹J(C-F) coupling constant ~250-280 Hz), this carbon signal will appear as a distinct quartet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[11]

Core Principle

Chemical bonds are not static; they vibrate by stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational modes.[12] An IR spectrum is a plot of this absorption, which allows for the identification of characteristic functional groups like O-H (alcohols), C=O (carbonyls), and C=C (aromatics).[11][13]

Experimental Protocol: A Quick Scan for Functionality

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

IR Spectral Analysis

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol) | 1000 - 1250 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: Characteristic absorption ranges are from established spectroscopic principles.[14][15][16]

Interpretation:

-

O-H Stretch: The most prominent feature for an alcohol is a strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is due to the O-H stretching vibration.[17] The broadening is a result of intermolecular hydrogen bonding.[17]

-

C-H Stretches: The spectrum will show C-H stretching bands just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons of the CH₂ group.[15]

-

Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the strong C-O stretch of the primary alcohol and the strong stretches for the C-F and C-Cl bonds.[12] While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Core Principle

In a mass spectrometer, molecules are first vaporized and then ionized, typically by bombarding them with high-energy electrons (Electron Ionization, EI). This process forms a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can break apart into smaller, charged fragments. These ions are then accelerated through a magnetic or electric field, which separates them based on their m/z ratio. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: From Molecule to Mass Spectrum

-

Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion inlet.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Mass Spectral Analysis

-

Molecular Weight: C₈H₅Cl₂F₃O = 260.03 g/mol

-

Molecular Ion (M⁺•): A cluster of peaks around m/z 260, 262, and 264 is expected. The characteristic isotopic pattern is a definitive indicator of the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Expected Fragmentation Pattern:

Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.[18][19] For benzyl alcohols, common fragmentation pathways involve cleavages near the functional group.

Caption: Key fragmentation pathways for this compound.

Interpretation:

-

[M - •OH]⁺ (m/z 243/245/247): Loss of a hydroxyl radical is a common fragmentation for alcohols. This would lead to the formation of a substituted benzyl cation, which can rearrange to a more stable substituted tropylium ion.[20][21]

-

[M - H₂O]⁺• (m/z 242/244/246): The loss of a water molecule (dehydration) is another characteristic fragmentation pathway for alcohols.[19][22]

-

[M - •CH₂OH]⁺ (m/z 229/231/233): Cleavage of the bond between the aromatic ring and the benzylic carbon results in the loss of the hydroxymethyl radical.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the carbon-hydrogen framework and atom connectivity. Infrared spectroscopy offers rapid confirmation of essential functional groups, particularly the defining hydroxyl group. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure, including the crucial isotopic signature of the two chlorine atoms.

Together, these self-validating systems of analysis provide an unambiguous and comprehensive characterization, ensuring the identity, purity, and structural integrity of this important chemical intermediate for its intended applications in scientific research and development.

References

- Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum.

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Whitman College. GCMS Section 6.9.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Slideshare.

- Specac Ltd. Interpreting Infrared Spectra.

- Scribd. IR Spectroscopy: Functional Group Analysis.

- Wiley.

- Wikipedia. Nuclear magnetic resonance spectroscopy.

- eGyanKosh.

- JoVE. (2024, December 5).

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- YouTube. (2018, September 20). 14.

- The Royal Society of Chemistry.

- YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol).

- Indian Academy of Sciences. Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide.

- ResearchGate.

- The Royal Society of Chemistry. c6cy02413k1.pdf.

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119).

- PubMed.

- RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.

- ChemicalBook. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum.

- Sigma-Aldrich. a-(Trifluoromethyl)benzyl alcohol 98 340-04-5.

- Beilstein Journals.

- A

- PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.

- NIST WebBook. 4-(Trifluoromethyl)benzyl alcohol.

- Spectrabase. 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.

- ResearchGate. IR spectra of m-trifluoromethylbenzyl alcohol (5 a) in the νOH....

- Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?).

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 8. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. spectrabase.com [spectrabase.com]

- 11. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. scribd.com [scribd.com]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. GCMS Section 6.9.5 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

Solubility Profiling of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol: A Methodological Framework for Preformulation Studies

An In-Depth Technical Guide

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-phase drug development, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate a robust solubility profile. We delve into the predicted physicochemical properties of the molecule, provide a rationale for solvent selection, and present a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and self-validating system for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands out as a critical determinant of success. Low solubility can lead to poor absorption and erratic bioavailability, complicating in-vitro testing and potentially masking the true efficacy or toxicity of a compound.[1][2] Therefore, a thorough understanding of a compound's solubility characteristics in various solvent systems is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.

This guide focuses on this compound, a halogenated aromatic alcohol. The presence of chloro, trifluoromethoxy, and benzyl alcohol moieties suggests a complex interplay of lipophilic and polar characteristics that will govern its solubility. This document provides the scientific rationale and experimental blueprint to elucidate this profile.

Physicochemical Characterization (Predicted)

A molecule's structure dictates its properties and, consequently, its behavior in solution. Based on its constituent functional groups, we can predict the key physicochemical parameters of this compound that will influence its solubility.

-

Polarity and Lipophilicity: The aromatic ring, two chlorine atoms, and a trifluoromethoxy group contribute significantly to the molecule's lipophilicity. The trifluoromethoxy group is highly lipophilic, while the chlorine atoms also increase nonpolar character. In contrast, the primary alcohol (-CH₂OH) group provides a site for hydrogen bonding, introducing a polar characteristic. The overall molecule is expected to be predominantly nonpolar or weakly polar, with a high octanol-water partition coefficient (LogP).

-

Hydrogen Bonding: The benzyl alcohol moiety contains one hydrogen bond donor (-OH) and one acceptor (the oxygen atom). This capability is crucial for interactions with protic solvents like water, methanol, and ethanol.

-

Molecular Size and Shape: The relatively planar aromatic ring with its substituents presents a moderate molecular size. The interplay of these groups will affect how efficiently solvent molecules can solvate the compound.

These predicted properties form the basis for a logical approach to solvent selection for experimental solubility determination.

Theoretical Solubility Profile and Solvent Selection Rationale

The guiding principle of "like dissolves like" provides a strong framework for predicting solubility trends.[3] We can categorize potential solvents based on their polarity and hydrogen bonding capabilities to anticipate their interaction with this compound.

Table 1: Predicted Solubility and Rationale for Solvent Selection

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The large, lipophilic portion of the molecule, driven by the dichlorinated and trifluoromethoxylated phenyl ring, is expected to interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment to interact with the alcohol group but lack hydrogen bond-donating capabilities. Their overall polarity should effectively solvate the molecule. DMSO is a powerful, universal solvent for many organic compounds.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the benzyl alcohol group. However, their polarity may be less compatible with the highly lipophilic substituted ring, leading to moderate solubility compared to less polar solvents. |

| Aqueous (Water) | Water, Phosphate-Buffered Saline (PBS) | Low | Despite the presence of a hydrogen-bonding alcohol group, the overwhelming lipophilicity of the substituted aromatic ring is expected to result in very low aqueous solubility. Benzyl alcohol itself has only moderate solubility in water (approx. 4 g/100 mL).[5] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, the Saturation Shake-Flask Method is considered the gold standard.[4] This method measures the equilibrium (thermodynamic) solubility, which is crucial for lead optimization and formulation development.[6]

Objective

To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standards:

-

Accurately weigh a small amount of the test compound.

-

Dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure that a saturated solution is achieved and solid material remains present throughout the experiment.[7]

-

Add a precise volume of each test solvent (e.g., 2 mL) to the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[7]

-

Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure true thermodynamic equilibrium is achieved.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[7]

-

-

Analysis:

-

Dilute the filtered saturated solution with the mobile phase (for HPLC) or an appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectroscopic method.[8] The analytical method should be specific for this compound.

-

For UV-Vis analysis, determine the wavelength of maximum absorbance (λ-max) from a scan of the compound.[9]

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration for the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Self-Validation and Controls

-

Time to Equilibrium: To validate the incubation time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[7]

-

Visual Inspection: At the end of the experiment, visually confirm the presence of undissolved solid in each vial. Its absence indicates that solubility is higher than the amount of compound added, and the experiment must be repeated with more solute.

-

Reference Compound: Include a reference compound with known solubility in each batch to ensure the assay is performing as expected.

Data Presentation and Visualization

Quantitative results should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 2: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Method of Analysis |

| Hexane | 25 | [Experimental Value] | [Value] | HPLC-UV |

| Toluene | 25 | [Experimental Value] | [Value] | HPLC-UV |

| Acetone | 25 | [Experimental Value] | [Value] | HPLC-UV |

| THF | 25 | [Experimental Value] | [Value] | HPLC-UV |

| Methanol | 25 | [Experimental Value] | [Value] | HPLC-UV |

| Ethanol | 25 | [Experimental Value] | [Value] | HPLC-UV |

| Water | 25 | [Experimental Value] | [Value] | HPLC-UV |

Visual Workflow of the Shake-Flask Method

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions of its physicochemical properties with the gold-standard shake-flask experimental protocol, researchers can generate reliable and reproducible data. This information is indispensable for making informed decisions in subsequent stages of drug development, including formulation, toxicology, and pharmacokinetic studies. Adherence to this detailed methodology will ensure the generation of high-quality, trustworthy data essential for advancing promising chemical entities.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chem 125 Laboratory, Simon Fraser University. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Available at: [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

- Bergström, C. A., Luthman, K., & Artursson, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.

-

Wikipedia. (n.d.). Benzyl alcohol. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chem.ws [chem.ws]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

A Prospective Analysis of the Bioactivity of 3,4-Dichloro-5-(trifluoromethoxy)benzyl Alcohol: A Technical Guide for Preclinical Research

Abstract

This technical guide presents a comprehensive prospective analysis of the potential biological activities of the novel chemical entity, 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol. While direct empirical data for this specific molecule is not yet publicly available, its structural motifs—a dichlorinated phenyl ring, a trifluoromethoxy group, and a benzyl alcohol functional group—are well-represented in a variety of bioactive compounds. This document synthesizes information from analogous structures to hypothesize potential therapeutic applications and provides a detailed roadmap for a preclinical research program to elucidate its bioactivity. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Rationale for Investigation

The confluence of a dichlorinated aromatic ring, a trifluoromethoxy substituent, and a benzyl alcohol moiety in this compound presents a compelling case for its investigation as a potential therapeutic agent. The benzyl alcohol core is known to possess antimicrobial and antifungal properties.[1][2] Halogenation, particularly dichlorination, of aromatic systems is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the trifluoromethoxy group, a bioisostere of a methoxy group, is known to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and cellular uptake.[3][4]

This guide will therefore focus on two primary hypothesized biological activities for this compound: antimicrobial/antifungal activity and antiproliferative activity . A structured, multi-tiered experimental approach will be detailed for each of these potential applications.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented in Table 1. These predictions are based on computational models and are intended to guide initial experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C8H5Cl2F3O2 | - |

| Molecular Weight | 277.03 g/mol | Influences diffusion and transport properties. |

| logP | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| pKa | ~13-14 | The alcohol proton is weakly acidic. |

| Polar Surface Area | ~29.5 Ų | Suggests good potential for oral bioavailability. |

Proposed Synthetic Route

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the reduction of the corresponding benzoic acid or benzaldehyde.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

A general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol is as follows:

-

To a solution of the substituted benzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a suitable reducing agent (e.g., borane-tetrahydrofuran complex) dropwise at 0°C.[5]

-

After the addition is complete, the reaction mixture is typically heated to reflux to ensure complete conversion.[5]

-

Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.[5]

-

The combined organic layers are dried and concentrated, and the crude product is purified by a suitable method such as column chromatography.[5]